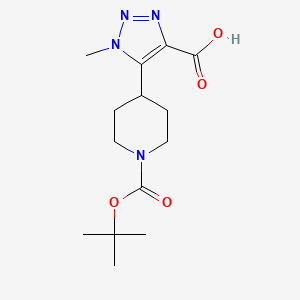
Potassium trifluoro(2-methyl-4-(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide typically involves the reaction of the corresponding aryl halide with potassium trifluoroborate under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and often conducted in the presence of a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in an appropriate solvent like water or ethanol .
Industrial Production Methods
Industrial production of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction type is crucial for forming carbon-carbon bonds, making it a staple in organic synthesis .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or ethanol. The reaction conditions typically involve heating the mixture to facilitate the coupling process .
Major Products
The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a palladium complex during the Suzuki-Miyaura reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by the coupling with an aryl halide to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .
Propiedades
Fórmula molecular |
C8H6BF6K |
|---|---|
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-methyl-4-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6.K/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
KJZFDFZAXFXBNO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)C(F)(F)F)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
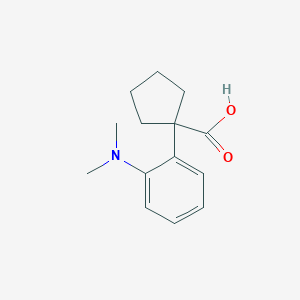
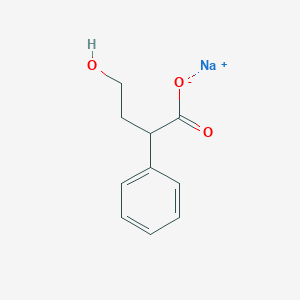
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)

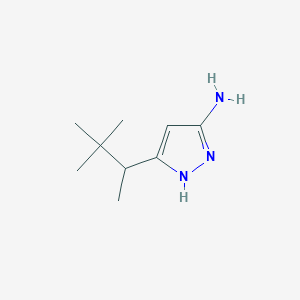
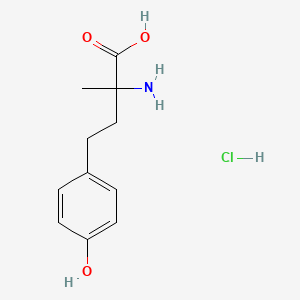
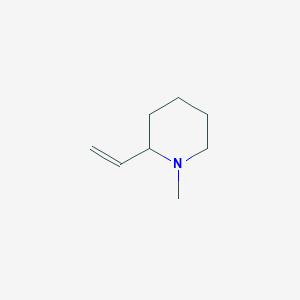
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

